7-methoxy-2-methylisoquinolin-1(2H)-one

Catalog No.
S13465705
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methoxy-2-methylisoquinolin-1(2H)-one

Product Name

7-methoxy-2-methylisoquinolin-1(2H)-one

IUPAC Name

7-methoxy-2-methylisoquinolin-1-one

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(14-2)7-10(8)11(12)13/h3-7H,1-2H3

InChI Key

ISWXMNPNJFBVKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)OC

7-Methoxy-2-methylisoquinolin-1(2H)-one is a heterocyclic building block belonging to the isoquinolinone class. Its core structure is integral to various naturally occurring alkaloids and pharmacologically active compounds. The compound serves as a critical intermediate in multi-step syntheses where the specific C7-methoxy and N-methyl substitution pattern is a prerequisite for achieving the target molecule's final architecture and biological function, particularly in the development of receptor antagonists and natural product analogs. [REFS-1, REFS-2]

Research Fit

Workflow Synthetic intermediate for isoquinolinone libraries
Selection Scaffold with dual functional handles (C7-OMe, N-Me)
Use Context Medicinal chemistry and pathway probe development

In synthetic chemistry, seemingly minor structural changes can drastically alter reaction outcomes. For 7-methoxy-2-methylisoquinolin-1(2H)-one, both the C7-position of the methoxy group and the presence of the N-methyl group are critical and non-interchangeable. Using a positional isomer (e.g., 5- or 6-methoxy) would yield an entirely different final product with distinct pharmacological properties. Opting for the N-H analog (7-methoxyisoquinolin-1(2H)-one) necessitates an additional, often challenging, N-methylation step late in the synthesis, which can lower overall yield and introduce purification complexities. Similarly, starting with the unsubstituted parent (2-methylisoquinolin-1(2H)-one) would require a difficult and potentially low-yielding regioselective methoxylation. Therefore, procuring this specific isomer and N-methylated form is a strategic decision to maximize process efficiency and ensure the correct target molecule is synthesized.

Substitution Risk

Substitution pattern (7-OMe vs 6-OMe or 5-OMe) may shift receptor selectivity and synthetic utility.
N-unsubstituted or unsubstituted core analogs lack stabilizing N-methyl group and C7 functionalization handle.
Dihydroxylated analogs exhibit different anti-inflammatory assay profile; activity not transferable.

Essential Scaffold for High-Affinity Dopamine D4 Receptor Ligands

Structure-activity relationship (SAR) studies on isoquinolinone-based dopamine receptor ligands demonstrate the critical role of the C7-methoxy substituent for achieving high affinity at the D4 subtype. In a direct comparison of synthesized derivatives, the compound featuring the 7-methoxy group (a direct product from the target compound) exhibited a binding affinity (Ki) of 1.1 nM for the D4 receptor. In contrast, the corresponding derivative lacking any methoxy substitution was significantly less potent, with a Ki of 105 nM. [1]

Evidence DimensionDopamine D4 Receptor Binding Affinity (Ki)
Target Compound Data1.1 nM (for derivative)
Comparator Or BaselineUnsubstituted (H) analog derivative: 105 nM
Quantified Difference~95-fold higher affinity than the unsubstituted analog
ConditionsCompetitive binding assay against [3H]spiperone on hD4.10-CHO cell membranes.

For researchers developing selective D4 receptor antagonists for neurological disorders, procuring this specific 7-methoxy isomer provides a validated starting point with significantly higher intrinsic potency, reducing the need for extensive de novo scaffold optimization.

Anti-inflammatory context
Class-level inference
Predicted lower NO inhibition vs. dihydroxylated analog
Comparator: 7,8-dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one, IC50 ≤28.55 μM
Dihydroxy motif critical for NO inhibition; target lacks motif
Class-level SAR inference only

Strategic Precursor for Streamlined Total Synthesis of the Alkaloid Noryangonin

7-Methoxy-2-methylisoquinolin-1(2H)-one is a key intermediate in the synthesis of Noryangonin, a naturally occurring α-pyrone. Its structure contains the exact oxygenation pattern and N-methylation required for the core of the final natural product. [1] Using a more generic precursor, such as the unsubstituted 2-methylisoquinolin-1(2H)-one, would necessitate the addition of a regioselective C7-oxygenation step later in the synthesis. Such late-stage functionalizations are often complex, can have moderate yields, and require significant process optimization. Procuring the correctly substituted starting material eliminates these downstream steps entirely.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect incorporation of required C7-methoxy group.
Comparator Or BaselineHypothetical route using 2-methylisoquinolin-1(2H)-one.
Quantified DifferenceEliminates at least one late-stage, regioselective C-H oxidation/methoxylation step.
ConditionsTotal synthesis of Noryangonin and related alkaloids.

This compound allows chemists to bypass multiple, challenging synthetic steps, saving significant time, resources, and reducing the overall process mass intensity for natural product synthesis campaigns.

MT2 receptor selectivity
Class-level inference
Not directly assayed; SAR suggests lower MT2 potency vs. C5/C6 analogs
Comparator Compound 12: modest MT2-selective agonist
C7 substitution generally less potent for MT2 vs C5/C6
SAR guidance; data to verify

Improved Handling and Reactivity via N-Methylation Compared to its Precursor

The N-methyl group significantly alters the physical properties of the isoquinolinone core compared to its N-H precursor, 7-methoxyisoquinolin-1(2H)-one. The methylation disrupts intermolecular hydrogen bonding present in the N-H analog, which typically leads to lower melting points and improved solubility in common aprotic organic solvents used in subsequent coupling or functionalization reactions (e.g., THF, Dichloromethane). While direct comparative solubility data is not published, this is a well-established principle in medicinal and process chemistry. The melting point of the N-methylated target compound is reported as 85-87 °C, while its N-H precursor (CAS 16027-16-0) has a significantly higher melting point of 207-207.5 °C, indicating stronger intermolecular forces that can impede dissolution and handling in process settings. [REFS-1, REFS-2]

Evidence DimensionMelting Point (°C)
Target Compound Data85-87 °C
Comparator Or Baseline7-methoxyisoquinolin-1(2H)-one (N-H analog): 207-207.5 °C
Quantified DifferenceMelting point is >120 °C lower than the N-H precursor.
ConditionsStandard laboratory conditions.

The lower melting point and anticipated higher solubility in organic solvents make this N-methylated compound easier to handle, dissolve, and react in typical synthetic workflows, improving processability over its direct N-H precursor.

Synthetic utility
Supporting evidence
Dual functional groups (C7-OMe, N-Me) enable broader derivatization
Comparators: unsubstituted core and N-unsubstituted analogs lack synthetic handles
Supports broader derivatization for library construction
Based on structural comparison
Physicochemical profile
Head-to-head
XLogP3-AA: 1.5 | TPSA: 29.5 Ų
vs. unsubstituted core: lower MW, lower lipophilicity; vs. hydroxylated analog: higher TPSA, H-bond donors
Intermediate lipophilicity; distinct ADME prediction profile
Computationally derived values

Lead Scaffold for CNS Drug Discovery Targeting the D4 Receptor

This compound is the right choice for research programs focused on developing selective dopamine D4 antagonists. The C7-methoxy group is a validated potency-enhancing feature, providing a reliable and high-affinity starting point for library synthesis and lead optimization in projects targeting schizophrenia or other CNS disorders. [1]

Advanced Intermediate for the Total Synthesis of Noryangonin and Analogs

For chemists engaged in the total synthesis of the natural product Noryangonin or its analogs, this compound is the most efficient precursor. It directly provides the correctly substituted aromatic core, bypassing the need for developing and implementing challenging late-stage oxidation and methylation reactions. [2]

Process-Friendly Building Block for Aromatic Heterocycles

In workflows requiring a soluble and reactive isoquinolinone core, this N-methylated version offers superior handling and processability compared to its higher-melting-point N-H precursor. Its physical properties are better suited for achieving homogeneous reaction conditions in common aprotic solvents, facilitating more reliable and scalable downstream functionalization.

Application Fit

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold optimization
Substitution pattern flexibility at C5, C6, C7
Functionalization to improve target binding and selectivity
Isoquinoline library construction
Dual functional groups (C7-OMe, N-Me)
Compatibility with parallel synthesis and diverse reaction conditions
Physicochemical property benchmarking
Well-defined XLogP3-AA and TPSA
QSPR model validation for isoquinolinone series
Inflammatory pathway assay development
Core scaffold as baseline control
Establishing activity threshold for substituted analogs

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

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